8-Methoxy-4-Methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 8-Methoxy-4-Methylquinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular formula of this compound is C11H11NO . The average mass is 173.211 Da and the monoisotopic mass is 173.084061 Da .Chemical Reactions Analysis
The competitive adsorption of this compound and its partially hydrogenated product, 4H-8-MQL, was studied over a selected Ru catalyst . The massive adsorption of this compound hampers the further adsorption of 4H-8-MQL .Scientific Research Applications
Antileishmanial Activity
8-Methoxy-4-Methylquinoline and its derivatives have demonstrated significant antileishmanial activity. Studies on lepidines, which are derivatives of 8-aminoquinoline, revealed that certain compounds, including 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline, were found to be exceptionally effective in treating Leishmania donovani infections in hamster models. These compounds were significantly more effective than standard treatments like meglumine antimoniate (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
Antibacterial Activity
Research has also explored the antibacterial properties of this compound derivatives. A study focusing on the synthesis and antimicrobial activity of 4-amino-8-methylquinolines with hydroxy- or methoxy-groups revealed slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).
Analytical Method Development for Drug Quantitation
There has been significant work in developing analytical methods for quantifying this compound derivatives, particularly for antileishmanial drugs. A specific method was developed for a candidate antileishmanial drug, 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline, using liquid-solid extraction and reversed-phase chromatography with oxidative electrochemical detection. This method proved effective for quantitating the drug in both canine and human plasma samples (Anders, Theoharides, Thomas, Smyth, & Chung, 1984).
Potential in Cancer Therapy
In the realm of cancer therapy, research on quinoline derivatives has indicated potential applications. For instance, a study reported the synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues and evaluated them against various parasitic infections, noting their potential against cancer cells (Carroll, Berrang, & Linn, 1980).
Food Preservation
Investigations into the use of this compound derivatives in food preservation have shown promising results. A study on Citrullus colocynthis fruits and 4-methylquinoline analogues found these compounds to have strong antimicrobial activities against foodborne bacteria, suggesting their potential as natural preservatives (Kim, Lee, Yang, & Lee, 2014).
Properties
IUPAC Name |
8-methoxy-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOSACZKHEASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572767 | |
Record name | 8-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61703-95-5 | |
Record name | 8-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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